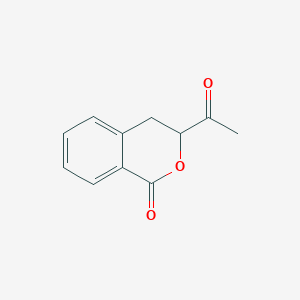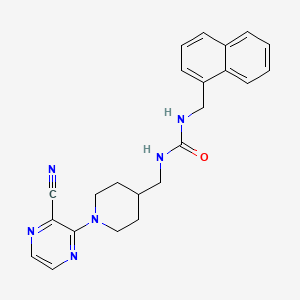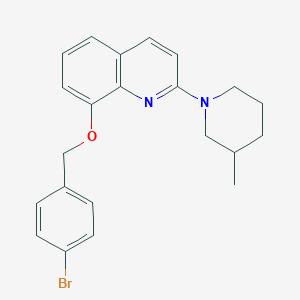
8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline, also known as BBMQ, is a synthetic compound that has gained attention in scientific research due to its unique chemical structure and potential biological activities. BBMQ belongs to the quinoline family and contains a piperidine and a bromobenzyl group, which makes it a promising candidate for drug development and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline is not fully understood, but it has been suggested that it may act through multiple pathways, including inhibition of DNA synthesis, induction of apoptosis, and modulation of cellular signaling pathways. 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has been shown to target specific proteins and enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and Akt.
Biochemical and Physiological Effects:
8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has been reported to have several biochemical and physiological effects, including modulation of cell cycle progression, induction of oxidative stress, and inhibition of angiogenesis. 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has also been shown to enhance the anticancer activity of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has several advantages for laboratory experiments, including its high purity, stability, and solubility in common solvents. 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline can also be easily synthesized in large quantities, which makes it suitable for high-throughput screening assays. However, 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has some limitations, including its potential toxicity and lack of selectivity towards specific cancer cell types.
Direcciones Futuras
There are several future directions for 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline research, including the development of more selective analogs with improved pharmacokinetic properties and reduced toxicity. 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline can also be used as a lead compound for the design of novel anticancer agents with different chemical scaffolds. Additionally, further studies are needed to elucidate the precise mechanism of action of 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline and its potential applications in other disease areas, such as viral infections and bacterial infections.
Conclusion:
In conclusion, 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline is a promising synthetic compound that has shown potential biological activities in various scientific studies. 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline can be synthesized with high yields and purity and has several advantages for laboratory experiments. Further research is needed to fully understand the mechanism of action of 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline and its potential applications in drug development and medicinal chemistry.
Métodos De Síntesis
8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline can be synthesized through a multi-step process that involves the reaction of 4-bromobenzyl alcohol with 2-amino-3-methylpiperidine, followed by a cyclization reaction and further modifications. The synthesis of 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has been reported in several scientific publications, and it can be achieved with high yields and purity.
Aplicaciones Científicas De Investigación
8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has been studied for its potential biological activities, including its anticancer, antiviral, and antibacterial properties. In vitro studies have shown that 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has also been reported to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV), as well as antibacterial activity against Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O/c1-16-4-3-13-25(14-16)21-12-9-18-5-2-6-20(22(18)24-21)26-15-17-7-10-19(23)11-8-17/h2,5-12,16H,3-4,13-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZTVPAUIBYIPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)Br)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2392103.png)
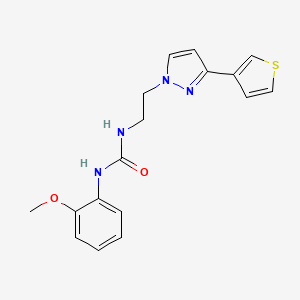
![4-(N,N-diethylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2392105.png)

![(E)-2-(2-chlorobenzoyl)-3-[4-fluoro-3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2392109.png)
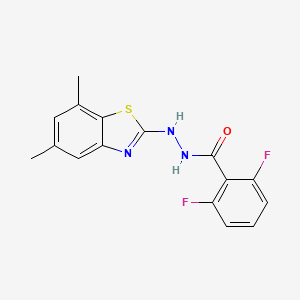

![3,4-dimethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2392115.png)
![4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid](/img/structure/B2392116.png)
